2-(5-Bromopyridin-2-yl)propan-2-ol

概要

説明

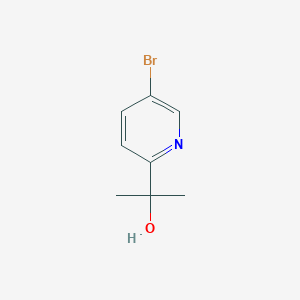

2-(5-Bromopyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position of the pyridine ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol typically involves the bromination of 2-propylpyridine followed by hydroxylation. One common method includes the reaction of 2-propylpyridine with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of 2-(5-bromopyridin-2-yl)propan-2-one.

Reduction: Formation of 2-(5-bromopyridin-2-yl)propan-2-amine.

Substitution: Formation of 2-(5-substituted-pyridin-2-yl)propan-2-ol derivatives.

科学的研究の応用

2-(5-Bromopyridin-2-yl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various fine chemicals and as a reagent in organic synthesis

作用機序

The mechanism of action of 2-(5-Bromopyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

類似化合物との比較

- 2-(4-Bromopyridin-2-yl)propan-2-ol

- 5-Bromo-2-hydroxypyridine

Comparison: 2-(5-Bromopyridin-2-yl)propan-2-ol is unique due to the specific positioning of the bromine atom and hydroxyl group, which influences its chemical reactivity and biological activity. Compared to 2-(4-Bromopyridin-2-yl)propan-2-ol, the 5-position bromination offers different steric and electronic properties, potentially leading to varied applications and reactivity profiles .

生物活性

2-(5-Bromopyridin-2-yl)propan-2-ol, with the molecular formula C₈H₁₀BrNO and a molecular weight of approximately 216.075 g/mol, is an organic compound notable for its unique brominated pyridine ring and tertiary alcohol group. This compound is increasingly recognized for its diverse biological activities, which include interactions with various biomolecules and potential therapeutic applications.

- Molecular Formula: C₈H₁₀BrNO

- Molecular Weight: 216.075 g/mol

- CAS Number: 290307-40-3

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in its interactions with enzymes and proteins. These interactions suggest potential roles in various biochemical pathways. Notably, studies have shown that the compound can influence enzyme kinetics and binding affinities, which are critical for understanding its therapeutic potential.

Interaction Studies

Interaction studies reveal that this compound can bind to various biomolecules, impacting their activity. This binding capability is essential for elucidating the compound's mechanisms of action and potential applications in drug development.

Antiproliferative Activity

A study published in MDPI highlighted the antiproliferative effects of pyridine derivatives, including this compound, against several cancer cell lines such as HeLa and A549. The research demonstrated that modifications in the structure of pyridine derivatives significantly improved their antiproliferative activity, with lower IC50 values indicating enhanced effectiveness in inhibiting cell growth.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 4.3 - 8.3 | HeLa |

| Modified Pyridine Derivative | <1 | MDA-MB-231 |

The presence of hydroxyl groups was found to be beneficial for antiproliferative activity, suggesting that structural features play a crucial role in the biological efficacy of these compounds .

Enzyme Interaction

Further investigations into the binding profiles of this compound have indicated its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that this compound can inhibit CYP51, an enzyme critical for sterol biosynthesis in fungi, which could lead to applications in antifungal drug development .

Toxicological Profile

According to safety data sheets and toxicological studies:

- Acute Toxicity: The compound is not classified as harmful by ingestion based on available data.

- Skin Contact: No significant adverse effects or skin irritation have been reported.

- Eye Contact: Direct contact may cause transient discomfort but is not classified as an irritant.

Long-term exposure does not appear to produce chronic health effects; however, good hygiene practices are recommended to minimize exposure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Bromopyridin-2-yl)propan-2-ol, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromopyridine derivatives can undergo alkylation using propan-2-ol precursors under basic conditions. Optimization parameters include temperature control (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF), and catalyst choice (e.g., palladium for cross-coupling reactions) . Reductive amination or Grignard reactions may also be employed, with purity monitored via HPLC or GC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : and NMR confirm structural integrity, with characteristic peaks for the pyridine ring (δ 7.5–8.5 ppm) and propan-2-ol moiety (δ 1.3–1.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 230.0) .

- X-ray Crystallography : Resolves bond angles and crystal packing, as seen in related bromopyridine derivatives (e.g., orthorhombic crystal system, space group P212121) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Answer : The bromine atom at the 5-position on the pyridine ring enhances electrophilicity, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, it can react with boronic acids to form biaryl structures, critical in pharmaceutical intermediates. Steric hindrance from the propan-2-ol group may require tailored catalysts (e.g., Pd(PPh)) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Answer : Challenges include polymorphism and solvent inclusion. Slow evaporation in mixed solvents (e.g., dichloromethane/hexane) promotes single-crystal growth. Crystallographic data (e.g., unit cell parameters a = 9.37 Å, b = 15.84 Å, c = 16.15 Å) reveal intermolecular hydrogen bonding between the hydroxyl group and pyridine nitrogen, stabilizing the lattice .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Answer : Density Functional Theory (DFT) calculates electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular docking (using AutoDock or Schrödinger) simulates binding to enzymes like kinases, guided by the bromine atom’s halogen-bonding capability. Pharmacophore models align the propan-2-ol group with active-site residues for affinity predictions .

Q. What are the structure-activity relationships (SAR) for analogs of this compound in medicinal chemistry?

- Answer : SAR studies reveal:

- Bromine Replacement : Fluorine or chlorine substituents alter lipophilicity (logP) and metabolic stability .

- Propan-2-ol Modification : Etherification or esterification of the hydroxyl group modulates solubility and bioavailability. For example, acetylated derivatives show enhanced blood-brain barrier penetration in preclinical models .

Q. How do solvent and pH affect the compound’s stability during long-term storage?

- Answer : Stability studies (e.g., accelerated degradation at 40°C/75% RH) show:

- Aprotic Solvents : Anhydrous DMSO or acetonitrile prevent hydrolysis of the bromine group.

- pH Dependence : Degradation accelerates below pH 3 (acid-catalyzed debromination) or above pH 8 (hydroxyl group oxidation). Buffered solutions (pH 6–7) in amber vials at −20°C are optimal .

Q. Methodological Considerations

Table 1 : Key Optimization Parameters for Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 25–50°C | Higher temps risk decomposition |

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | Pd(dba)/XPhos | Improves cross-coupling efficiency |

Table 2 : Analytical Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| NMR | δ 1.42 (s, 6H, CH), δ 8.21 (d, 1H, pyridine) | |

| X-ray Diffraction | Space group P212121, Z = 4 |

特性

IUPAC Name |

2-(5-bromopyridin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQCATQYMZDJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573227 | |

| Record name | 2-(5-Bromopyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290307-40-3 | |

| Record name | 5-Bromo-α,α-dimethyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=290307-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Bromopyridin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。